Hydrogen Bond Donor Capacity: Ortho-Amino Confers HBD Count of 1 vs. 0 for Non-Amino Fluoro-Propiophenone Analogs
1-(2-Amino-4-fluorophenyl)propan-1-one possesses a computed hydrogen bond donor (HBD) count of 1, originating from the ortho-aromatic primary amine, whereas the otherwise structurally analogous 1-(4-fluorophenyl)propan-1-one (CAS 456-03-1) has an HBD count of 0 due to the absence of any amino substituent [1][2]. This single HBD enables participation in directed hydrogen bond networks with biological targets or synthetic reagents, a capability entirely absent in the non-amino comparator. The topological polar surface area (TPSA) correspondingly increases from 17.1 Ų (4-fluoropropiophenone) to 43.1 Ų (target compound), reflecting the added polarity contributed by the amino group [1][2].
TPSA: 43.1 vs 17.1 Ų
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 43.1 Ų [1] |
| Comparator Or Baseline | 1-(4-Fluorophenyl)propan-1-one (CAS 456-03-1): HBD = 0; TPSA = 17.1 Ų [2] |
| Quantified Difference | ΔHBD = +1 (absolute gain); ΔTPSA = +26.0 Ų (152% increase) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
The presence of a hydrogen bond donor fundamentally alters target engagement capability and solubility profile, making the compound suitable for medicinal chemistry campaigns requiring a primary amine pharmacophore that simple fluoropropiophenones cannot provide.
- [1] PubChem CID 10397169: 1-(2-Amino-4-fluorophenyl)propan-1-one computed properties. HBD = 1, TPSA = 43.1 Ų, XLogP3 = 2.4. View Source
- [2] PubChem CID 68004: 4-Fluoropropiophenone computed properties. HBD = 0, TPSA = 17.1 Ų, XLogP3 = 2.5. View Source
